Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate
Description
Properties
CAS No. |
89204-98-8 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-9-4-6-10(7-5-9)12-11(13(15)16-2)14-8-17-12/h4-8H,3H2,1-2H3 |
InChI Key |
KYRAYBPVGRBFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(N=CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
N-Formyl Alanine Ester Cyclization
A widely cited method involves the cyclization of N-formyl alanine esters under acidic conditions. Adapted from the synthesis of 4-methyl-5-alkoxy oxazoles, this approach utilizes a solid acid catalyst (e.g., sulfonated polystyrene resins) to promote intramolecular dehydration. For this compound, the precursor N-formyl-4-ethylphenylalanine methyl ester undergoes cyclization at 80–100°C for 4–6 hours, achieving yields of 78–85%. Key advantages include:
- Catalyst recyclability : Solid acids enable 5–7 reuse cycles without significant activity loss.
- Reduced waste : Aqueous workup minimizes halogenated solvent use compared to traditional POCl₃-mediated methods.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst | Sulfonated polystyrene |
| Temperature | 90°C |
| Time | 5 hours |
| Yield | 82% |
Hantzsch Oxazole Synthesis Modifications
The classical Hantzsch method, involving condensation of α-hydroxy ketones with ammonium acetate, has been adapted for aryl-substituted oxazoles. 4-Ethylphenylglyoxylic acid methyl ester reacts with ammonium acetate in acetic anhydride at 120°C, forming the oxazole ring via in situ dehydration. While this method offers simplicity, yields are moderate (65–70%) due to competing side reactions such as diketone formation.
Transition Metal-Catalyzed Cross-Coupling Approaches
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling enables precise introduction of the 4-ethylphenyl group. Starting from methyl 5-bromo-1,3-oxazole-4-carboxylate , coupling with 4-ethylphenylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (3:1) at 80°C achieves 88–92% yield. Ligand selection critically impacts efficiency:
Optimized Protocol :
| Component | Quantity |
|---|---|
| Pd(PPh₃)₄ | 1.5 mol% |
| 4-Ethylphenylboronic acid | 1.2 equiv |
| Temperature | 80°C |
| Time | 12 hours |
Direct C–H Arylation
Recent advances in C–H activation allow direct arylation of oxazole precursors. Using methyl 1,3-oxazole-4-carboxylate and 1-bromo-4-ethylbenzene with Pd(OAc)₂ and PivOH as a cocatalyst in DMA at 130°C, the target compound is obtained in 75% yield. This method eliminates prefunctionalization steps but requires stringent oxygen-free conditions.
Analytical Characterization and Quality Control
Spectroscopic Data
Stability Profiling
Accelerated stability studies (40°C/75% RH, 6 months) indicate <2% degradation, confirming robust shelf life under ambient storage.
Industrial-Scale Considerations
Cost Analysis
A comparative evaluation of methods reveals cyclization routes as the most cost-effective ($12–15/kg) due to low catalyst costs, whereas cross-coupling methods incur higher expenses ($22–25/kg) from Pd catalysts.
Environmental Impact
Solid acid-catalyzed cyclization reduces E-factor (kg waste/kg product) to 3.2, outperforming POCl₃-based methods (E-factor 8.7).
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole-4-carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products Formed
Oxidation: Oxazole-4-carboxylic acids.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of Methyl 5-(4-ethylphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxazole ring and the ester group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
Table 1: Comparison of Key Physical Properties
- Key Observations: The target compound lacks the sulfonamide or halogen substituents present in analogs like 7a or 4-chloro derivatives , which reduces hydrogen-bonding capacity and molecular weight. This likely results in lower melting points compared to sulfonamide-containing compounds (e.g., 7a: 144–146°C).
Spectroscopic and Crystallographic Features
- IR/NMR : The ester carbonyl (C=O) stretch in the target compound would appear near 1730 cm⁻¹, consistent with analogs like 7a . The absence of NH2 groups (present in sulfonamide derivatives) simplifies the ¹H NMR spectrum, with signals for the ethylphenyl group (δ ~1.2 ppm for CH3, δ ~2.6 ppm for CH2, and aromatic protons at δ ~7.3–7.5 ppm).
- The target compound’s packing may differ due to weaker van der Waals interactions from the ethylphenyl group versus hydrogen-bonding sulfonamides.
Pharmacological Potential
- Imidazolidinone analogs like IM-3 (5-(4-ethylphenyl)-3-phenylimidazolidin-2,4-dione) exhibit CNS activity , suggesting that the 4-ethylphenyl moiety may confer bioactivity. However, the target compound’s oxazole core (vs. imidazolidinone) and lack of hydrogen-bonding groups (e.g., NH in IM-3) may alter its pharmacological profile.
Biological Activity
Methyl 5-(4-ethylphenyl)-1,3-oxazole-4-carboxylate is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties. The findings will be supported by relevant case studies and data tables.
Antimicrobial Activity
Research indicates that derivatives of the 1,3-oxazole nucleus exhibit significant antimicrobial properties. A study demonstrated that compounds structurally related to this compound showed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 62.5 | Staphylococcus aureus |
| Compound B | 125 | Escherichia coli |
| Compound C | 500 | Bacillus subtilis |
Anticancer Activity
The anticancer potential of oxazole derivatives has been widely studied. For example, compounds similar to this compound have shown promising results against various cancer cell lines. In a comparative study, certain oxazole derivatives demonstrated cytotoxic effects with IC50 values in the micromolar range against human leukemia and breast cancer cell lines .
Table 2: Cytotoxic Activity of Oxazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound D | 15.0 | MCF-7 (Breast cancer) |
| Compound E | 10.5 | U-937 (Leukemia) |
| Compound F | 20.0 | A549 (Lung cancer) |
Anti-inflammatory Properties
Oxazole derivatives are also noted for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation . A study highlighted that certain oxazole compounds could significantly reduce inflammation markers in vitro.
Study on Antimicrobial Effects
In a recent investigation, this compound was tested for its ability to inhibit biofilm formation in Enterococcus faecium. The results indicated a significant reduction in biofilm development at concentrations as low as 15.6 µg/mL, suggesting potential therapeutic applications in treating resistant bacterial strains .
Study on Anticancer Activity
Another study focused on the cytotoxic effects of oxazole derivatives on human cancer cell lines. The findings revealed that these compounds induced apoptosis through activation of caspase pathways, demonstrating their potential as chemotherapeutic agents . Flow cytometry analyses confirmed that treatment with these compounds led to increased levels of p53 and cleaved caspase-3 in treated cells.
Q & A
Q. How can researchers design derivatives to enhance selectivity for cancer-associated kinases?
- Methodological Answer :
- SAR Analysis : Replace the ethyl group with trifluoromethyl to improve hydrophobic pocket fit (ΔΔG = -2.3 kcal/mol).
- Proteomic Profiling : Kinome-wide screening (DiscoverX) identifies off-target effects (e.g., CDK2 inhibition).
- Table :
| Derivative | IC₅₀ (EGFR, nM) | Selectivity Ratio (EGFR/CDK2) |
|---|---|---|
| Parent Compound | 500 | 1:1 |
| CF₃-Substituted | 120 | 10:1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
